3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Description
The compound 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (hereafter referred to as the "target compound") features a pyridazine core substituted at position 3 with a 3,4-dimethoxybenzoyl-piperazine group and at position 6 with a 3-methylpyrazole moiety. Its structural complexity arises from the interplay of aromatic heterocycles (pyridazine, pyrazole) and a piperazine linker modified with electron-rich methoxy groups.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-15-8-9-27(24-15)20-7-6-19(22-23-20)25-10-12-26(13-11-25)21(28)16-4-5-17(29-2)18(14-16)30-3/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBNKSAWFCQDAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multiple steps, starting with the preparation of the core pyridazine ring. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The piperazine ring is then introduced through nucleophilic substitution reactions, where the piperazine moiety is reacted with a suitable benzoyl chloride derivative to form the 3,4-dimethoxybenzoyl-piperazine intermediate. Finally, the pyrazole ring is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and solvents, as well as advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce new functional groups or replace existing ones, leading to a variety of derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of 404.5 g/mol. Its structure features a pyridazine core substituted with a piperazine moiety and a dimethoxybenzoyl group. This configuration contributes to its diverse reactivity and biological interactions.
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure enables the exploration of new chemical reactions and mechanisms. Researchers utilize it in the synthesis of other heterocyclic compounds, which can lead to the discovery of novel materials with tailored properties.
Biology
The compound is studied for its interactions with various biomolecules. It may act as a ligand in binding studies or as a probe in biochemical assays. Its potential to modulate biological pathways makes it an interesting candidate for further investigation.
Medicine
The pharmacological properties of this compound are of particular interest:
- Antidepressant Activity: Initial studies indicate that it may influence serotonin receptors (5-HT1A and 5-HT2A), suggesting potential use in treating mood disorders.
- Anxiolytic Effects: Preclinical models have shown that it can reduce anxiety-like behaviors, indicating its potential as an anxiolytic agent.
- Neuroprotective Properties: The compound may protect neuronal cells from oxidative stress, contributing to its therapeutic potential in neurodegenerative diseases.
Industry
In industrial applications, this compound could be utilized in the development of new materials or as an intermediate in synthesizing other valuable compounds. Its unique chemical properties make it suitable for various applications in material science and pharmaceuticals.
Case Study 1: Antidepressant Efficacy
In a study examining similar compounds, derivatives with modifications in the piperazine ring showed significant reductions in depressive behaviors in rodent models. The lead compound demonstrated high binding affinity for serotonin receptors and resulted in increased serotonin levels after administration.
Case Study 2: Anxiolytic Activity
Research focused on related piperazine derivatives indicated significant reductions in anxiety-like behaviors in elevated plus maze tests. These findings suggest that the compound may effectively modulate anxiety pathways.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating therapeutic potential:
- Absorption: Rapidly absorbed following oral administration.
- Distribution: Widely distributed throughout body tissues; effectively crosses the blood-brain barrier.
- Metabolism: Primarily metabolized by hepatic enzymes; potential for drug-drug interactions.
- Excretion: Eliminated via renal pathways; half-life estimates suggest multiple dosing may be necessary.
Mechanism of Action
The mechanism of action of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the specific biological context and the functional groups present in the molecule.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related pyridazine derivatives, focusing on substituents, core modifications, and inferred pharmacological profiles.
Key Observations
Piperazine Modifications: The target compound's 3,4-dimethoxybenzoyl group distinguishes it from analogs with halogenated (e.g., 2-fluorophenyl in , 4-fluorophenyl in ) or sulfonated (e.g., biphenylsulfonyl in ) piperazine substituents.
Pyrazole Substitutions: The 3-methylpyrazole in the target compound offers moderate steric bulk compared to the 3,4,5-trimethylpyrazole in , which may reduce metabolic degradation. In contrast, pyridazinone cores (e.g., ) lack pyrazole moieties but introduce ketone groups, enabling hydrogen bonding with biological targets.
Core Structure Variations: Pyridazine vs. Pyridazinone: The pyridazinone core in introduces a ketone group, enhancing hydrogen-bonding capacity compared to the non-oxidized pyridazine core in the target compound. This difference could influence solubility and target selectivity .
Biological Activity
3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that has garnered attention in various fields of biological research. Its unique structure, featuring a piperazine ring and a pyridazine core, positions it as a promising candidate for pharmacological applications, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : CHNO
- IUPAC Name : 3-[4-(3,4-dimethoxyphenyl)-piperazin-1-yl]-6-(3-methyl-pyrazol-1-yl)pyridazine
The structure includes a piperazine moiety substituted with a 3,4-dimethoxybenzoyl group and a methyl-pyrazole substituent on the pyridazine ring. This specific arrangement contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that it may act as an enzyme inhibitor or receptor modulator, affecting pathways involved in disease processes. The binding affinity and specificity towards these targets are critical for its potential therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that compounds related to this structure exhibit significant antimicrobial properties. For instance, derivatives have shown broad-spectrum activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for some related compounds ranged from 2.50 to 20 µg/mL, indicating strong antimicrobial potential .
Anticancer Activity
Research has demonstrated that similar pyrazole-based compounds possess notable anticancer properties. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo without affecting normal cell proliferation. The most potent analogs exhibited IC values in the low micromolar range (0.75–4.15 µM), suggesting strong antiproliferative effects .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has also been explored, with some showing significant inhibition of inflammatory markers in vitro. For example, stabilization percentages of human red blood cell (HRBC) membranes ranged from 86.70% to 99.25% for certain derivatives, indicating their capacity to mitigate inflammation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzofuran-pyrazole derivatives, including those structurally similar to our compound. The findings revealed substantial activity against E. coli DNA gyrase B with an IC of 9.80 µM .
- Cytotoxicity Assessment : In vitro cytotoxicity assays demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
Data Table: Summary of Biological Activities
| Activity | Description | Relevant Findings |
|---|---|---|
| Antimicrobial | Broad-spectrum activity against bacteria/fungi | MIC values: 2.50 - 20 µg/mL |
| Anticancer | Induction of apoptosis and tumor growth inhibition | IC: 0.75 - 4.15 µM |
| Anti-inflammatory | Reduction of inflammatory markers | HRBC membrane stabilization: 86.70% - 99.25% |
Q & A
Q. Advanced (ADME/Tox Prediction)
- In silico tools : Use SwissADME to estimate permeability (LogP), CYP450 interactions, and PAINS alerts .
- Hepatocyte incubation : Measure intrinsic clearance (CLint) using cryopreserved human hepatocytes and LC-MS quantification .
- AMES test : Screen for mutagenicity with Salmonella typhimurium strains TA98/TA100 to prioritize safer derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
